molecular formula C17H25NO7S B13646885 N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester

Cat. No.: B13646885
M. Wt: 387.4 g/mol
InChI Key: AJOMNCBHVGRUQY-UHFFFAOYSA-N
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Description

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester is a synthetic organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxycarbonyl group, a methylsulfonyloxy group, and an iso-propyl ester group, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group of L-norvaline with a benzoxycarbonyl (Cbz) group, followed by the introduction of the methylsulfonyloxy group through a sulfonylation reaction. The final step involves esterification with iso-propyl alcohol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, reaction time, and the use of catalysts or reagents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyloxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester exerts its effects involves interactions with specific molecular targets. The benzoxycarbonyl group can protect amino groups during chemical reactions, while the methylsulfonyloxy group can participate in nucleophilic substitution reactions. The ester group can be hydrolyzed to release the active compound, which can then interact with enzymes or other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-benzoxycarbonyl-5-aminovaleric acid: Similar in structure but lacks the methylsulfonyloxy group.

    N-benzoxycarbonyl-5-hydroxy-L-norvaline: Contains a hydroxyl group instead of a methylsulfonyloxy group.

    N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-leucine: Similar but with a different amino acid backbone.

Uniqueness

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, iso-propyl ester is unique due to the combination of its protecting group, sulfonyl group, and ester functionality, which provide distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

propan-2-yl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7S/c1-13(2)25-16(19)15(10-7-11-24-26(3,21)22)18-17(20)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOMNCBHVGRUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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